5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS 55726-19-7) is a highly specialized, orthogonally protected furanose derivative essential for the synthesis of modified nucleosides, C-nucleosides, and carbohydrate probes [1]. Featuring a bulky, acid-labile trityl ether at the primary C5 position and an isopropylidene acetal locking the C2 and C3 secondary hydroxyls, this compound leaves the anomeric C1 position available for direct functionalization [2]. In commercial procurement and process chemistry, it is prioritized over fully acylated ribose derivatives when researchers require the absence of neighboring group participation at C2, enabling the stereocontrolled synthesis of alpha-nucleosides or the installation of carbon-carbon bonds for C-nucleoside APIs. Furthermore, the massive steric bulk of the trityl group imparts high crystallinity, making it significantly easier to handle, weigh, and purify on scale compared to its oily silyl-protected analogs.
Substituting 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose with the more common 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose fundamentally alters the glycosylation pathway. The C2-acetate in the generic substitute actively participates in intermediate stabilization, strictly forcing the formation of 1,2-trans (beta) N-nucleosides and preventing direct C-alkylation at the anomeric center [1]. For C-nucleoside synthesis, a free or easily activated hemiacetal without C2 participation is mandatory. While 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose offers similar orthogonal protection, the silyl ether is typically a viscous oil that complicates large-scale purification and precise stoichiometric handling [2]. The trityl analog provides a free-flowing crystalline solid and distinct mild-acid lability, allowing deprotection strategies that do not require aggressive fluoride reagents like TBAF, which can be corrosive and difficult to remove in late-stage API synthesis.
When synthesizing alpha-ribonucleosides, the choice of protecting group at the C2 position dictates the stereochemical outcome. Using 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose strictly forces the formation of 1,2-trans (beta) nucleosides due to the strong neighboring group participation (NGP) of the C2-acetate, which forms a cyclic oxonium intermediate. In contrast, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose utilizes an acetonide group that cannot participate in NGP. When activated with promoters like 2-fluoro-1-methylpyridinium tosylate, this target compound yields predominantly alpha-anomers (up to 90:10 alpha:beta ratio), providing a direct procurement solution for alpha-nucleoside targets[1].
| Evidence Dimension | Anomeric stereoselectivity (alpha:beta ratio) during glycosylation |
| Target Compound Data | Up to 90:10 alpha:beta anomeric ratio during specific base condensations. |
| Comparator Or Baseline | 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose (>95% beta-anomer due to NGP). |
| Quantified Difference | Shifts stereoselectivity from >95% beta to predominantly alpha (up to 90%). |
| Conditions | Condensation with nucleobases using promoters like 2-fluoro-1-methylpyridinium tosylate or direct C1 activation. |
Crucial for procuring precursors for alpha-nucleoside therapeutics or probes where standard beta-directing acetylated sugars are structurally incompatible.
C-nucleoside synthesis requires the formation of a carbon-carbon bond at the anomeric C1 position. Fully protected baseline sugars like 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose lack a free hemiacetal and require multi-step halogenation or cyanation prior to C-alkylation. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose features a free C1 hydroxyl, allowing direct, single-step reaction with organometallic reagents (e.g., Grignard additions) or stabilized sulfur ylides to form C-C bonds in high yields (>70%)[1]. This eliminates intermediate activation steps, streamlining the procurement of precursors for C-nucleoside scale-up.
| Evidence Dimension | Compatibility with direct Grignard/Wittig anomeric addition |
| Target Compound Data | Enables direct C1 olefination/alkylation in a single step (>70% yield). |
| Comparator Or Baseline | 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose (requires 2-3 additional activation steps for C-C coupling). |
| Quantified Difference | Reduces the C-glycosylation sequence by 1-2 synthetic steps. |
| Conditions | Reaction with organometallic reagents (e.g., Grignard) or stabilized sulfur ylides/Wittig reagents. |
Dramatically shortens the synthetic route for C-nucleoside analogs, reducing step count and improving overall process yield.
In pilot-scale procurement, the physical state of the intermediate drastically impacts purification costs. While the closely related 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose provides similar orthogonal protection, the silyl ether derivative is typically a viscous oil that necessitates solvent-intensive silica gel chromatography. The massive steric bulk of the trityl group in 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose renders the compound a highly crystalline solid. This allows for direct purification via crystallization, significantly reducing solvent consumption and processing time during bulk manufacturing [1].
| Evidence Dimension | Physical state and purification requirement |
| Target Compound Data | Highly crystalline solid, purifiable by direct crystallization. |
| Comparator Or Baseline | 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose (viscous oil requiring chromatography). |
| Quantified Difference | Eliminates the need for large-scale chromatographic purification for the protected intermediate. |
| Conditions | Standard laboratory or pilot-scale isolation and purification. |
Lowers manufacturing costs and improves precise stoichiometric weighing in bulk procurement scenarios.
The selection between trityl and silyl protection at the C5 position affects late-stage API purification. 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose requires tetrabutylammonium fluoride (TBAF) for primary alcohol deprotection, which introduces persistent tetrabutylammonium salts that are notoriously difficult to purge from polar nucleoside products. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is selectively deprotected using mild acidic conditions (e.g., dilute acetic acid), avoiding fluoride reagents entirely and simplifying downstream aqueous workups to meet strict API impurity thresholds[1].
| Evidence Dimension | Deprotection conditions for the primary C5 hydroxyl |
| Target Compound Data | Deprotected via mild acid, generating easily purged trityl alcohol byproducts. |
| Comparator Or Baseline | 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose (requires TBAF, leaving persistent ammonium salts). |
| Quantified Difference | Eliminates 100% of TBAF-related ion-pairing impurities in late-stage polar API synthesis. |
| Conditions | Late-stage primary alcohol deprotection prior to phosphorylation or coupling. |
Simplifies downstream purification and avoids the introduction of toxic or persistent fluoride/ammonium reagents in pharmaceutical manufacturing.
This compound is the right choice for synthesizing C-nucleoside APIs where carbon-carbon bond formation at the anomeric position is required. Its free C1 hemiacetal allows for direct Wittig olefination or Grignard additions, bypassing the multi-step halogenation required when using fully acylated ribose baselines [1].
Ideal for procuring precursors for alpha-anomer specific oligonucleotide probes or antiviral testing. The 2,3-O-isopropylidene protection lacks neighboring group participation, allowing specific promoters to yield up to 90% alpha-nucleosides, a profile impossible to achieve with standard 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose [2].
Preferred in pilot-scale processes over silylated analogs (like TBDMS) due to the massive steric bulk of the trityl group, which renders the intermediate highly crystalline. This enables chromatography-free purification via crystallization, significantly lowering solvent costs and processing time [3].
Crucial for synthesizing terminal ribose analogues (e.g., ADPR probes) where selective C5 deprotection is needed prior to phosphorylation. The trityl group is removed with mild acid, completely avoiding the use of TBAF and preventing the accumulation of persistent tetrabutylammonium salts in the final polar product [1].